molecular formula C13H17NO3 B3089067 Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate CAS No. 118937-14-7

Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate

Cat. No.: B3089067
CAS No.: 118937-14-7
M. Wt: 235.28 g/mol
InChI Key: PRKSRKKJYRKENF-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H17NO3. It is known for its diverse applications in scientific research, particularly in the fields of organic chemistry, biology, and medicine. This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate typically involves the reaction of benzylamine with an appropriate ester or acid derivative. One common method involves the use of methyl 3-hydroxypyrrolidine-3-carboxylate as a starting material, which is then reacted with benzyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol.

Scientific Research Applications

Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.

    Organic Chemistry Studies: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biological Investigations: Researchers use this compound to study its effects on biological systems and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems . The pyrrolidine ring and benzyl group play crucial roles in its binding to target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

  • Methyl 1-benzyl-3-hydroxypyrrolidine-2-carboxylate
  • Methyl 1-benzyl-3-hydroxypyrrolidine-4-carboxylate

These compounds share the pyrrolidine ring and benzyl group but differ in the position of the carboxylate group. This difference can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific structure, which provides distinct properties and applications .

Properties

IUPAC Name

methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-12(15)13(16)7-8-14(10-13)9-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKSRKKJYRKENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194234
Record name Methyl 3-hydroxy-1-(phenylmethyl)-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118937-14-7
Record name Methyl 3-hydroxy-1-(phenylmethyl)-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118937-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxy-1-(phenylmethyl)-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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